3-Nitro-benzenepropanamine: Chemical Structure, Properties, and Synthetic Methodology
3-Nitro-benzenepropanamine: Chemical Structure, Properties, and Synthetic Methodology
[1]
Executive Summary
3-Nitro-benzenepropanamine (CAS 238431-54-4), also known as 3-(3-nitrophenyl)propylamine, is a bifunctional aromatic building block characterized by a primary aliphatic amine connected to a meta-nitro-substituted benzene ring via a propyl linker.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of cardiovascular agents, bioreductive prodrugs, and heterobifunctional linkers for PROTACs (Proteolysis Targeting Chimeras).
This technical guide provides a comprehensive analysis of its physicochemical properties, a chemically rigorous synthetic protocol focusing on chemoselectivity, and an overview of its applications in drug development.
Part 1: Chemical Identity & Structural Analysis[2]
The structural distinctiveness of 3-Nitro-benzenepropanamine lies in the meta-positioning of the nitro group relative to the propyl chain.[1] This substitution pattern dictates its electronic properties and metabolic stability, distinguishing it from its para- and ortho-isomers which are often associated with different toxicological profiles.[1]
Identification Data
| Parameter | Value |
| IUPAC Name | 3-(3-Nitrophenyl)propan-1-amine |
| Common Synonyms | 3-Nitro-hydrocinnamylamine; 3-(3-Nitrophenyl)propylamine |
| CAS Number | 238431-54-4 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| SMILES | [O-]c1cccc(CCCN)c1 |
| InChI Key | AQHGANCIALTFMZ-UHFFFAOYSA-N |
Physicochemical Profile[1][7][8][9][10][11]
| Property | Value | Technical Context |
| Molecular Weight | 180.21 g/mol | Ideal fragment size for lead optimization (<300 Da).[1] |
| LogP (Predicted) | ~1.77 | Indicates moderate lipophilicity; suitable for CNS penetration if modified.[1] |
| pKa (Amine) | ~10.0 | Typical of primary aliphatic amines; exists as a cation at physiological pH. |
| H-Bond Donors | 2 | Primary amine protons.[1][2] |
| H-Bond Acceptors | 3 | Nitro group oxygens + Amine nitrogen.[1] |
| Boiling Point | ~330°C (760 mmHg) | Predicted value; typically isolated as an oil or HCl salt.[1] |
Part 2: Synthetic Methodology
Synthesizing 3-Nitro-benzenepropanamine requires a strategy that avoids the non-selective reduction of the nitro group.[1] Standard catalytic hydrogenation (H₂/Pd-C) of 3-nitrocinnamonitrile would disastrously reduce the nitro group to an aniline.[1]
The following protocol utilizes chemoselective reagents to preserve the nitro functionality while constructing the propyl amine chain.
Recommended Synthetic Route: The "Diimide-Borane" Strategy[1]
This route ensures the integrity of the nitro group by using Diimide for alkene reduction and Borane for amide/nitrile reduction.
Step 1: Knoevenagel Condensation Reaction of 3-nitrobenzaldehyde with malonic acid in pyridine/piperidine yields 3-nitrocinnamic acid.[1]
Step 2: Chemoselective Alkene Reduction (The Critical Step) Reduction of the double bond without touching the nitro group.
-
Reagent:Diimide (N₂H₂) , generated in situ from hydrazine hydrate and an oxidant (e.g., H₂O₂) or from p-toluenesulfonylhydrazide.
-
Why: Unlike catalytic hydrogenation, diimide reduces symmetrical
-bonds (C=C) but is inert toward polar functional groups like -NO₂.[1]
Step 3: Amide Formation Conversion of 3-nitrohydrocinnamic acid to its amide using Thionyl Chloride (SOCl₂) followed by aqueous Ammonia (NH₃).[1]
Step 4: Chemoselective Amide Reduction Reduction of the amide to the amine.
-
Why: Borane reduces amides to amines rapidly but reacts with nitro groups very slowly at room temperature, offering the necessary window of chemoselectivity.
Experimental Workflow Diagram
Caption: Chemoselective synthesis pathway avoiding nitro group reduction.
Detailed Protocol: Step 4 (Amide Reduction)
Note: This protocol assumes the precursor 3-nitrohydrocinnamide is already prepared.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Dissolution: Charge the flask with 3-nitrohydrocinnamide (10 mmol) and anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Slowly add Borane-THF complex (1.0 M in THF, 30 mL, 3.0 equiv) via syringe over 20 minutes. Evolution of hydrogen gas will occur.[1]
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.
-
Acid Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with 6M NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil can be purified via flash chromatography (DCM:MeOH:NH₄OH) or converted to the HCl salt for crystallization.[1]
Part 3: Reactivity & Applications[1][8]
Functional Group Reactivity
The molecule possesses two orthogonal reactive centers:
-
Primary Amine (Nucleophile): Ready for acylation, alkylation, or reductive amination. It serves as the attachment point for drug pharmacophores.[1]
-
Nitro Group (Electrophile/Precursor): Stable under basic/nucleophilic conditions but can be selectively reduced to an aniline (using Fe/HCl or H₂/Pd) after the amine has been coupled, allowing for further elaboration (e.g., into urea or sulfonamide linkages).
Medicinal Chemistry Applications[1][7][9][11][12]
-
Linker Chemistry: The propyl chain provides a flexible 3-carbon spacer, often used to probe the depth of binding pockets in GPCRs and enzymes.[1]
-
Bioreductive Prodrugs: The nitro group can serve as a "trigger." In hypoxic tumor environments, nitroreductases reduce the -NO₂ to -NH₂ or -NHOH, significantly changing the electronic properties of the molecule and potentially releasing a cytotoxic payload.[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to explore interactions in the periphery of a binding site.[1]
Reactivity Network Diagram
Caption: Orthogonal reactivity profile of the amine and nitro functional groups.[1][6][3]
Part 4: Safety & Handling
-
Hazards: As with many aromatic nitro compounds and primary amines, this substance should be treated as Harmful if swallowed and a Skin/Eye Irritant .
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from the air to form carbamates.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[1]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood are mandatory.
References
-
Fluorochem . 3-NITRO-BENZENEPROPANAMINE (CAS 238431-54-4) Product Sheet. Retrieved from
-
Calvin University . Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. ACS Sustainable Chem. Eng. 2020.[1][2] Retrieved from
-
BenchChem . Selective reduction of nitro group without affecting other functional groups. Retrieved from
-
PubChem . 3-Nitro-benzenepropanamine Compound Summary. National Library of Medicine.[1] Retrieved from
-
JRF Global . Chemoselective reduction of aromatic nitro compounds using simple borane-THF. Tetrahedron Letters. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jrfglobal.com [jrfglobal.com]
- 6. 3-(3-Nitrophenyl)propanal | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]
